molecular formula C13H10Cl2N2O2 B1491908 Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate CAS No. 2098092-15-8

Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate

Cat. No. B1491908
CAS RN: 2098092-15-8
M. Wt: 297.13 g/mol
InChI Key: QENQQKJVIJBGOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds, such as ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the X-ray diffraction data .

Scientific Research Applications

Efficient Synthesis under Ultrasound Irradiation

Machado et al. (2011) demonstrated an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and enhancing yields. This methodology could be applicable to the synthesis or modification of ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate by exploring similar ultrasonic conditions to improve synthesis efficiency (Machado et al., 2011).

Crystal and Molecular Structure Analysis

Achutha et al. (2017) reported on the synthesis, crystal, and molecular structure of a pyrazole-carboxylate derivative, highlighting the importance of structural analysis in understanding the properties of such compounds. This approach could be useful in characterizing ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate and exploring its potential applications based on its structural features (Achutha et al., 2017).

Unusual Synthesis Protocols and Antibacterial Activity

Anusevičius et al. (2014) explored the cyclization reactions of specific precursors to yield various derivatives with potential antibacterial activity. The study underscores the potential for discovering new bioactive compounds through novel synthetic routes, which could also be explored for ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate derivatives (Anusevičius et al., 2014).

Applications in Herbicide Development

A study by Xu et al. (2008) on the synthesis and evaluation of novel pyridazine derivatives for herbicidal activities illustrates the agricultural applications of such compounds. Investigating the herbicidal potential of ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate derivatives could be a direct application in the development of new agrochemicals (Xu et al., 2008).

Novel Scaffolds for Heterocycle Synthesis

Zanatta et al. (2020) described the synthesis of a novel 1,4-dicarbonyl scaffold and its application to pyridazines, highlighting the versatility of such scaffolds in synthesizing heterocyclic compounds. This type of research could provide insights into developing new synthetic routes or intermediates for ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate and its derivatives (Zanatta et al., 2020).

Future Directions

The future directions for Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate and similar compounds could involve further exploration of their biological activities and pharmacological properties. Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is potential for the development of new drug molecules .

properties

IUPAC Name

ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENQQKJVIJBGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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